

What is Cinnamyl Alcohol-d9 and its chemical properties?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cinnamyl Alcohol-d9*

Cat. No.: *B12370027*

[Get Quote](#)

An In-depth Technical Guide to Cinnamyl Alcohol-d9

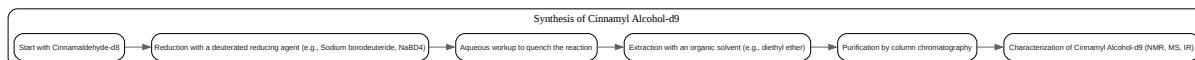
For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamyl Alcohol-d9 is the deuterated form of cinnamyl alcohol, an organic compound naturally found in cinnamon leaves, storax, and Balsam of Peru. In the scientific community, particularly in pharmaceutical development and metabolic research, isotopically labeled compounds like **Cinnamyl Alcohol-d9** are invaluable tools. The substitution of hydrogen atoms with deuterium, a heavy isotope of hydrogen, provides a unique mass signature that allows for the sensitive and specific quantification of the parent molecule in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **Cinnamyl Alcohol-d9**.

Chemical and Physical Properties

The incorporation of nine deuterium atoms significantly alters the mass of cinnamyl alcohol, a key feature for its use as an internal standard in mass spectrometry-based quantification assays. While extensive experimental data for the physical properties of the deuterated form is not readily available in public literature, the properties of the non-deuterated cinnamyl alcohol


provide a reasonable estimate. It is important to note that deuteration can slightly alter physical properties such as melting and boiling points.

Property	Cinnamyl Alcohol-d9	Cinnamyl Alcohol (for comparison)
Molecular Formula	C ₉ HD ₉ O	C ₉ H ₁₀ O[1][2]
Molecular Weight	143.23 g/mol	134.18 g/mol [1]
Appearance	White to pale cream to pale yellow fused solid	White crystalline solid[2]
Melting Point	Data not available	30-33 °C
Boiling Point	Data not available	258 °C
Density	Data not available	1.044 g/mL at 25 °C
Solubility	Data not available	Soluble in ethanol, ether, and other common organic solvents; sparingly soluble in water.
CAS Number	1219803-83-3	104-54-1[1]

Synthesis of Cinnamyl Alcohol-d9

While a specific detailed protocol for the synthesis of **Cinnamyl Alcohol-d9** is not widely published, a common method for preparing deuterated compounds is through the reduction of a suitable precursor with a deuterated reducing agent. For **Cinnamyl Alcohol-d9**, a plausible synthetic route would involve the reduction of deuterated cinnamaldehyde using a deuterium source.

A general experimental workflow for such a synthesis is outlined below:

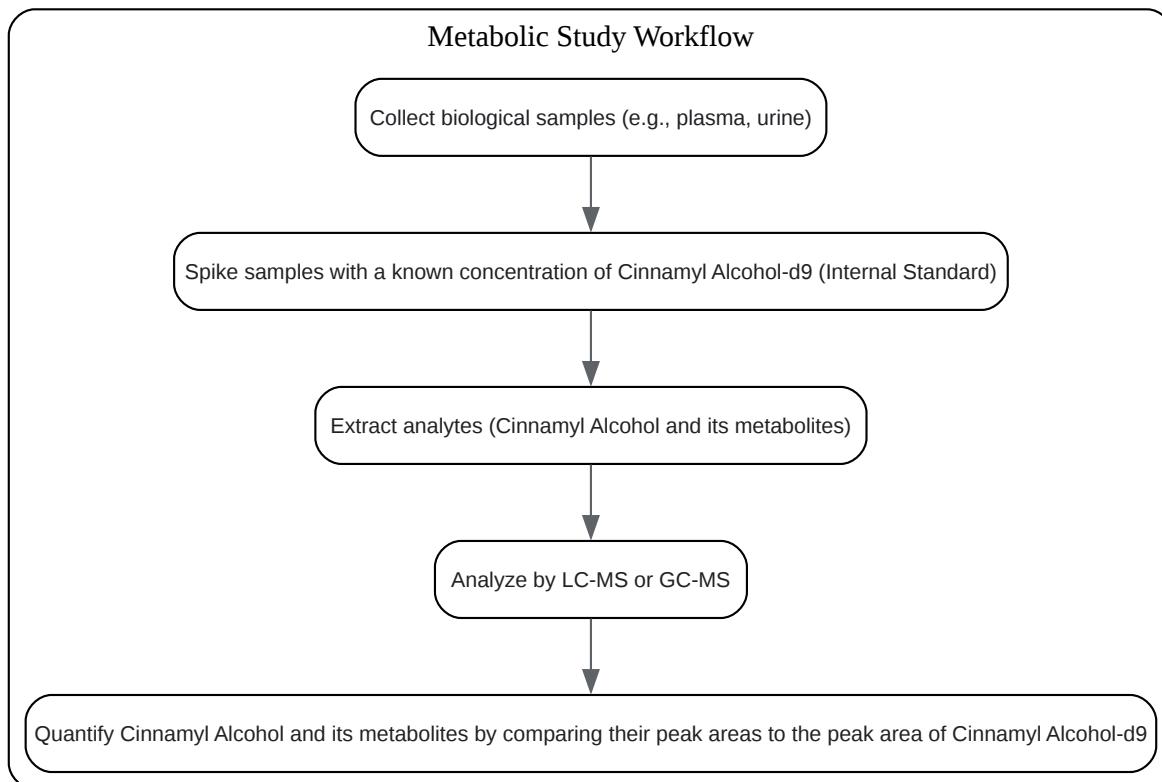
[Click to download full resolution via product page](#)

Figure 1. A generalized workflow for the synthesis of **Cinnamyl Alcohol-d9**.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of **Cinnamyl Alcohol-d9**. The primary differences in the spectra compared to its non-deuterated counterpart will be observed in mass spectrometry (due to the mass difference) and NMR spectroscopy (due to the absence of proton signals and the presence of deuterium signals).

At present, publicly accessible, detailed spectroscopic data (NMR, IR, MS) specifically for **Cinnamyl Alcohol-d9** is limited. Researchers would typically obtain a certificate of analysis from the supplier, which would include this information. For reference, the characteristic spectral data for non-deuterated cinnamyl alcohol are well-documented.^{[1][3][4]}


Applications in Research

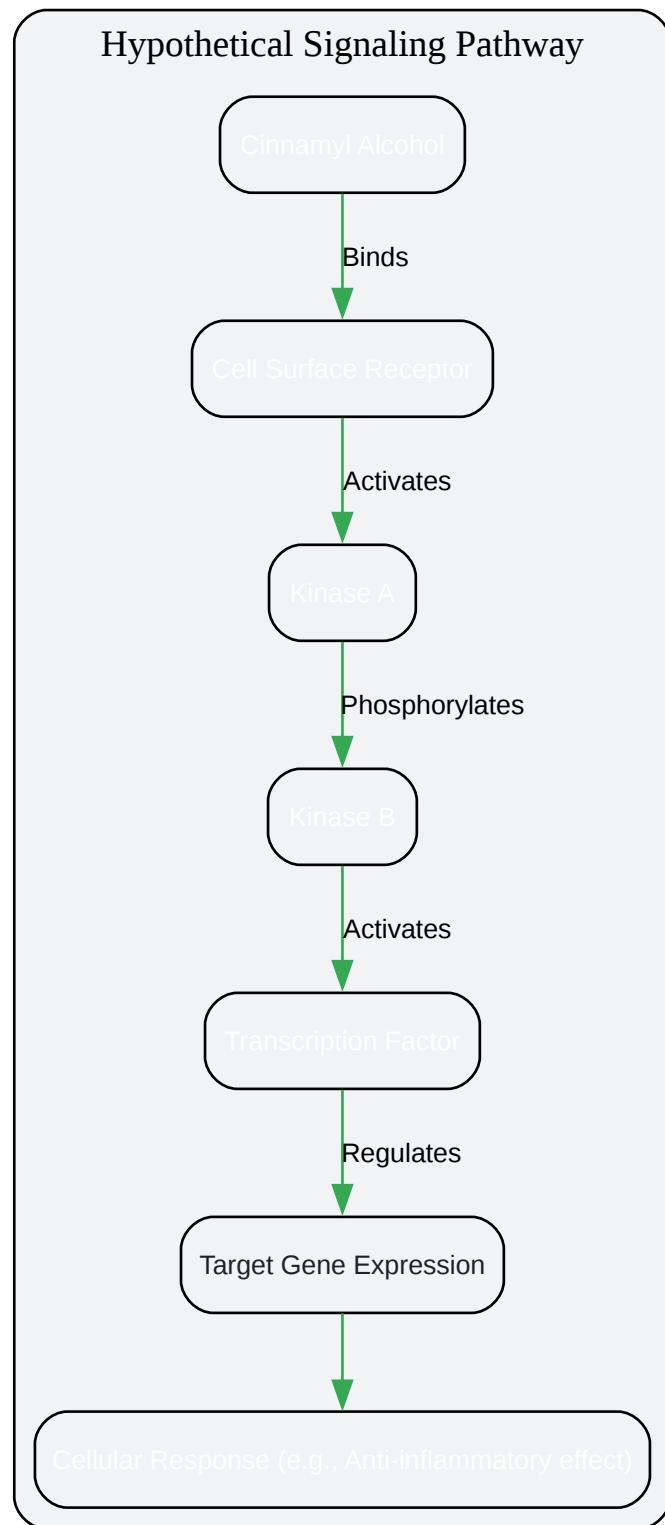
The primary application of **Cinnamyl Alcohol-d9** is as an internal standard in quantitative bioanalytical assays, most commonly employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

Use in Metabolic Studies

Cinnamyl alcohol undergoes metabolism in vivo, and understanding its metabolic fate is crucial in drug development and toxicology. **Cinnamyl Alcohol-d9** can be used to spike biological samples (e.g., plasma, urine, tissue homogenates) to accurately quantify the concentration of the non-deuterated cinnamyl alcohol and its metabolites.

The general workflow for a metabolic study using **Cinnamyl Alcohol-d9** is as follows:

[Click to download full resolution via product page](#)


Figure 2. A typical experimental workflow for a metabolic study utilizing **Cinnamyl Alcohol-d9** as an internal standard.

Signaling Pathways of Cinnamyl Alcohol

While **Cinnamyl Alcohol-d9** is primarily a tool for analytical chemistry, the biological effects of its non-deuterated form are of interest in drug discovery. Cinnamyl alcohol has been reported to have anti-inflammatory and other biological activities. Understanding the signaling pathways it modulates can provide insights into its therapeutic potential.

A simplified representation of a potential signaling pathway influenced by cinnamyl alcohol is depicted below. This is a hypothetical pathway based on the known targets of related

compounds and serves as an example of the complex biological interactions that can be investigated.

[Click to download full resolution via product page](#)

Figure 3. A diagram representing a hypothetical signaling pathway that could be modulated by cinnamyl alcohol.

Conclusion

Cinnamyl Alcohol-d9 is a vital tool for researchers in the fields of drug metabolism, pharmacokinetics, and analytical biochemistry. Its stable isotope label allows for precise and accurate quantification of cinnamyl alcohol in complex biological systems. While detailed public data on its specific physical and spectral properties are scarce, its utility as an internal standard is well-established. Future research and the availability of detailed technical data from suppliers will further enhance its application in advancing our understanding of the metabolic fate and biological activities of cinnamyl alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. chemicalbook.com [chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [What is Cinnamyl Alcohol-d9 and its chemical properties?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12370027#what-is-cinnamyl-alcohol-d9-and-its-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com